molecular formula C21H19F3O4 B14793486 Ethyl 4,6-dioxo-6-(4'-(trifluoromethyl)biphenyl-4-yl)hexanoate

Ethyl 4,6-dioxo-6-(4'-(trifluoromethyl)biphenyl-4-yl)hexanoate

Cat. No.: B14793486
M. Wt: 392.4 g/mol
InChI Key: LJLMHZASVSVFJO-UHFFFAOYSA-N
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Description

Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate is unique due to its specific substitution pattern and the presence of both carbonyl and trifluoromethyl groups.

Properties

Molecular Formula

C21H19F3O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 4,6-dioxo-6-[4-[4-(trifluoromethyl)phenyl]phenyl]hexanoate

InChI

InChI=1S/C21H19F3O4/c1-2-28-20(27)12-11-18(25)13-19(26)16-5-3-14(4-6-16)15-7-9-17(10-8-15)21(22,23)24/h3-10H,2,11-13H2,1H3

InChI Key

LJLMHZASVSVFJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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